Introduction: The Role of HC Yellow No. 7 in Cosmetic Science
Introduction: The Role of HC Yellow No. 7 in Cosmetic Science
An In-Depth Technical Guide to HC Yellow No. 7 for Researchers and Formulation Scientists
HC Yellow No. 7 is a specialized synthetic dye primarily utilized in the formulation of semi-permanent hair colorants.[1][2][3] As a member of the azo dye family, its chemical structure is defined by a nitrogen-nitrogen double bond (N=N) that connects two aromatic rings, which forms the basis of its chromophore.[2] Valued for its ability to impart a distinct and vibrant yellow hue, it functions as a direct dye, meaning it deposits color onto the hair shaft without the need for an oxidative chemical reaction.[2] This property makes it a crucial component for developing a wide spectrum of hair shades, particularly in non-permanent applications where color stability and ingredient integrity are paramount. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and toxicological profile, offering critical insights for research and product development professionals.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is fundamental for formulation, regulatory compliance, and safety assessment. HC Yellow No. 7 is well-characterized by standardized nomenclature and registry numbers.
| Identifier | Value |
| Chemical Name | 1-(4'-Aminophenylazo)-2-methyl-4-(bis-2-hydroxyethyl)aminobenzene[4] |
| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol[5] |
| CAS Number | 104226-21-3[3][5][6] |
| Molecular Formula | C₁₇H₂₂N₄O₂[1][5][7] |
| Molecular Weight | 314.38 g/mol [1][7] |
The molecular architecture of HC Yellow No. 7 is central to its function as a dye. The azo group (-N=N-) is the primary chromophore responsible for its color. The auxochromic groups, including the amino (-NH₂) and the N,N-bis(2-hydroxyethyl)amino substituents, modulate the color intensity and substantivity to the hair keratin. The hydroxyethyl groups, in particular, enhance its solubility in aqueous formulation bases.
Caption: 2D Chemical Structure of HC Yellow No. 7.
Physicochemical Properties
The performance of HC Yellow No. 7 in a cosmetic formulation is dictated by its physical and chemical properties. These parameters influence its solubility, stability, and interaction with the hair fiber.
| Property | Value | Source |
| Appearance | Orange powder | [1] |
| Melting Point | 148 – 150 °C | [4] |
| Boiling Point | 578.8 °C (Predicted) | [1] |
| Water Solubility | 35 mg/L (at 20 °C) | [4] |
| Ethanol Solubility | 1 ≤ S ≤ 10 g/100mL | [4] |
| DMSO Solubility | 1 ≤ S ≤ 10 g/100mL | [4] |
| Partition Coefficient (Log P) | 2.59 (at 24 °C) | [4] |
| UV-Vis Absorption Maxima | 419.0 nm and 449.8 nm | [4] |
Causality Insights:
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Solubility Profile: Its limited water solubility but better solubility in organic solvents like ethanol necessitates careful formulation with co-solvents to ensure homogeneity and effective dye delivery in aqueous-based hair colorant systems.
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Partition Coefficient (Log P): A Log P value of 2.59 indicates a moderate lipophilicity. This balance is critical for its mechanism; the molecule is sufficiently water-soluble to be incorporated into a formulation, yet lipophilic enough to penetrate the lipid-rich cuticle of the hair shaft and bind to the cortex.
Mechanism of Action in Hair Dyeing
HC Yellow No. 7 is classified as a semi-permanent or direct dye. Its coloring mechanism is a physical process of deposition, distinct from the chemical reaction of permanent (oxidative) dyes.
Workflow: Semi-Permanent Hair Dyeing
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Application: The dye, formulated in a suitable base (e.g., cream, gel, or shampoo), is applied to the hair.
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Penetration: The small molecular size and moderate lipophilicity of HC Yellow No. 7 allow it to penetrate the swollen hair cuticle.
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Deposition: The dye molecules lodge within the keratin fibers of the hair cortex through non-covalent interactions such as hydrogen bonds and van der Waals forces.
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Rinsing: Excess dye on the hair surface is rinsed away, while the molecules trapped within the cortex remain, imparting color.
Because no covalent bonds are formed, the color gradually fades over several shampoos as the dye molecules slowly diffuse out of the hair shaft.
Caption: Generalized synthetic route for an azo dye like HC Yellow No. 7.
Quality Control Protocol: Purity by HPLC High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of HC Yellow No. 7, which is typically specified at ≥99.0%. [1]
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Standard Preparation: Prepare a stock solution of HC Yellow No. 7 reference standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Create a series of calibration standards by serial dilution.
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Sample Preparation: Accurately weigh the sample batch of HC Yellow No. 7 and dissolve it in the same solvent to a known concentration within the calibration range.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
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Detection: UV-Vis detector set to one of the absorption maxima (e.g., 420 nm).
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Injection Volume: 10-20 µL.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.
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Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve. Impurities will appear as separate peaks and can be quantified as a percentage of the total peak area.
Toxicological Profile and Safety Assessment
The safety of HC Yellow No. 7 has been evaluated by regulatory bodies such as the European Scientific Committee on Consumer Safety (SCCS). [4]
| Toxicological Endpoint | Result/Observation | Source |
|---|---|---|
| Acute Oral Toxicity (Rat) | Maximal non-lethal dose: 50 mg/kg bw. Minimal lethal dose (close to LD₅₀): 500 mg/kg bw. | [4] |
| Skin Irritation (Rabbit) | No skin reactions observed after 4-hour semi-occlusive application. | [4] |
| Skin Sensitization | Potential for allergic reactions, possibly due to hydrolysis to p-Phenylenediamine (PPD) in PPD-positive individuals. | [2][3] |
| Mutagenicity/Genotoxicity | Showed a weak positive response in an in vitro micronucleus test with human lymphocytes. | [4]|
Expertise & Trustworthiness: Self-Validating Safety Protocol Given the potential for skin sensitization, a self-validating patch test is a mandatory prerequisite for the safe use of any hair dye product containing this ingredient. This protocol empowers the end-user to screen for individual sensitivity.
Protocol: Predictive Patch Test for Skin Sensitization
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Preparation: Prepare a small amount of the final hair dye product as instructed for use.
-
Application Site: Cleanse a small, discreet area of skin, typically behind the ear or on the inner elbow.
-
Application: Using a cotton swab, apply a small dab of the product to the prepared area and allow it to dry. Do not wash, cover, or disturb the area for 48 hours.
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Observation: Observe the test area over the 48-hour period.
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Interpretation:
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Negative Result: No signs of irritation (redness, burning, itching, or swelling). The product is considered safe to use for that individual.
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Positive Result: Any sign of irritation indicates a sensitivity. The product must not be used. The individual should be advised to consult a physician.
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Conclusion
HC Yellow No. 7 is a well-characterized and effective direct dye that plays a significant role in semi-permanent hair color formulations. Its specific physicochemical properties enable targeted deposition within the hair shaft, producing a vibrant yellow color without chemical modification of the hair fiber. While its toxicological profile indicates moderate acute oral toxicity and a potential for skin sensitization, it is considered safe for its intended use in hair dyes at regulated concentrations, provided that precautionary measures such as patch testing are followed. For the cosmetic scientist, a thorough understanding of its properties, from molecular structure to safety endpoints, is essential for the development of safe, stable, and efficacious hair coloring products.
References
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HC Yellow 7: Key Properties and Applications in Hair Colorants. (n.d.). LookChem. Retrieved from [Link]
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CAS NO.104226-21-3,HC Yellow No. 7. (n.d.). Xcolor Pigment. Retrieved from [Link]
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Hc Yellow No. 7: An In-Depth Look at Its Role in Cosmetics. (n.d.). Deascal. Retrieved from [Link]
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Opinion of the Scientific Committee on Consumer Safety on HC Yellow n° 7 (B80). (2010). European Commission, Health & Consumers Directorate. Retrieved from [Link]
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HC Yellow No. 7. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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HC yellow no. 7. (n.d.). The Good Scents Company. Retrieved from [Link]
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What is Hc Yellow No. 7? (n.d.). Paula's Choice. Retrieved from [Link]
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HC YELLOW NO. 7 – Inhaltsstoffe/INCI. (n.d.). haut.de. Retrieved from [Link]
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Scientific Committee on Consumer Safety SCCS - OPINION ON hair dye HC Yellow No. 16 (Colipa No. B123). (2016). European Commission. Retrieved from [Link]
Sources
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